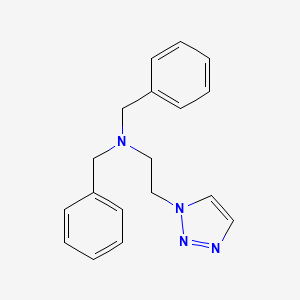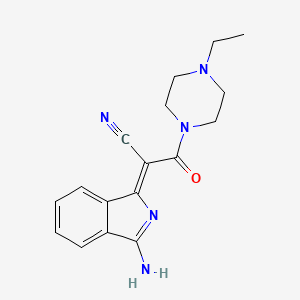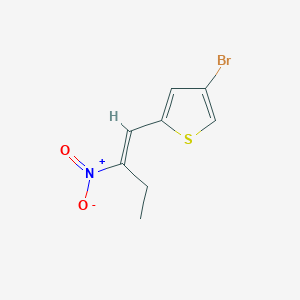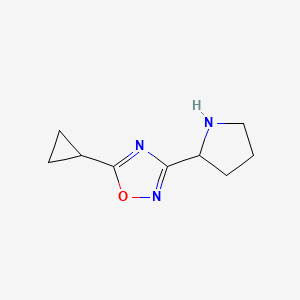![molecular formula C12H21NO4 B12315996 Rel-2-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid, cis](/img/structure/B12315996.png)
Rel-2-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid, cis
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rel-2-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid, cis is a compound that features a cyclopentane ring with a carboxylic acid group and a tert-butoxycarbonyl (BOC) protected amine. The BOC group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Rel-2-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid, cis typically involves the following steps:
Protection of the amine group: The amine group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Formation of the cyclopentane ring: The cyclopentane ring is formed through various cyclization reactions, often involving the use of strong acids or bases.
Introduction of the carboxylic acid group: The carboxylic acid group is introduced through oxidation reactions or by using carboxylation reagents.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. These methods often employ optimized reaction conditions to maximize yield and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
Rel-2-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid, cis undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form other functional groups.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The BOC-protected amine can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Rel-2-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid, cis has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Rel-2-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid, cis involves the interaction of its functional groups with various molecular targets. The BOC-protected amine can be deprotected under acidic conditions to reveal the free amine, which can then participate in further reactions. The carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules .
Comparación Con Compuestos Similares
Rel-2-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid, cis can be compared with other BOC-protected amino acids and cyclopentane derivatives. Similar compounds include:
N-tert-butoxycarbonyl-2-amino-3-methylbutanoic acid: Another BOC-protected amino acid with a different side chain.
Cyclopentane-1-carboxylic acid: A simpler cyclopentane derivative without the BOC-protected amine.
The uniqueness of this compound lies in its combination of a cyclopentane ring, a carboxylic acid group, and a BOC-protected amine, making it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C12H21NO4 |
|---|---|
Peso molecular |
243.30 g/mol |
Nombre IUPAC |
(1R,2S)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-7-8-5-4-6-9(8)10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t8-,9-/m1/s1 |
Clave InChI |
QQBDACXOPPCASC-RKDXNWHRSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)NC[C@H]1CCC[C@H]1C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)NCC1CCCC1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(But-3-en-1-yl)amino]acetamide](/img/structure/B12315922.png)
![3-[(4-Ethoxyphenyl)sulfamoyl]-4-methylbenzoic acid](/img/structure/B12315935.png)
![3-Cyclobutyl-2-({[(9H-fluoren-9-YL)methoxy]carbonyl}amino)propanoic acid](/img/structure/B12315942.png)



![2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}acetic acid](/img/structure/B12315974.png)
![5-Azaspiro[2.3]hexane-1-carboxylic acid hydrochloride](/img/structure/B12315982.png)
![Thiazol-5-ylmethyl-[(1S,2S,4S)-4-[[(2S)-2-amino-3-methylbutanoyl]amino]-1-benzyl-2-hydroxy-5-phenylpentyl]-carbamate](/img/structure/B12315984.png)
![2-chloro-4H,5H,6H-cyclopenta[b]thiophen-4-ol](/img/structure/B12315989.png)




